3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine
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Overview
Description
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine is a tricyclic analogue of acyclovir, a well-known antiviral drug. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]purine core. It has been studied for its potential antiviral properties and stability under various conditions .
Preparation Methods
The synthesis of 3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine involves several steps. One common synthetic route includes the reaction of appropriate purine derivatives with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Scientific Research Applications
Chemistry: Used as a model compound for studying the stability and reactivity of tricyclic purine analogues.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential use as an antiviral agent, with studies focusing on its efficacy and bioavailability.
Industry: Applications in the development of antiviral drugs and related pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of acyclovir, but the unique structure of this compound may offer improved stability and efficacy .
Comparison with Similar Compounds
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine can be compared with other similar compounds such as:
Properties
CAS No. |
114199-19-8 |
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Molecular Formula |
C11H13N5O3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-(2-hydroxyethoxymethyl)-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C11H13N5O3/c1-7-4-16-10(18)8-9(14-11(16)13-7)15(5-12-8)6-19-3-2-17/h4-5,17H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
IKOQPTHMJTZXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COCCO |
Origin of Product |
United States |
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